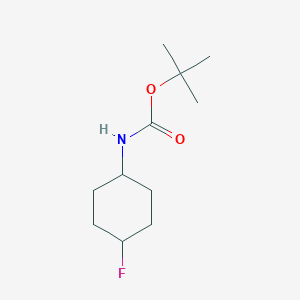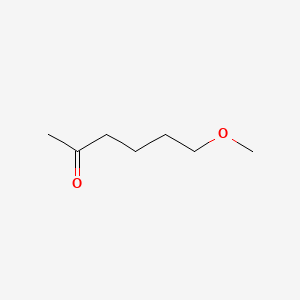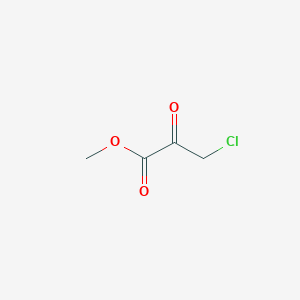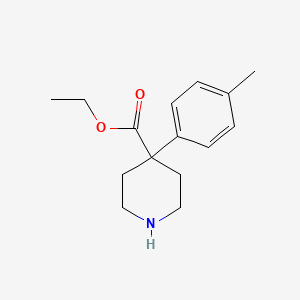
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a methylphenyl group, which is a benzene ring substituted with a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate typically involves the esterification of 4-(4-Methylphenyl)-4-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(4-Methylphenyl)-4-piperidinecarboxylic acid+EthanolAcid Catalyst4-(4-Methylphenyl)-4-piperidinecarboxylic acid ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 4-(4-Methylphenyl)-4-piperidinecarboxylic acid and ethanol.
Reduction: 4-(4-Methylphenyl)-4-piperidinecarbinol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methylphenyl)-4-piperidinecarboxylic acid methyl ester
- 4-(4-Methylphenyl)-4-piperidinecarboxylic acid propyl ester
- 4-(4-Methylphenyl)-4-piperidinecarboxylic acid butyl ester
Uniqueness
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate is unique due to its specific ester group, which can influence its reactivity and physical properties. The ethyl ester may offer a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
227470-66-8 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
ethyl 4-(4-methylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-3-18-14(17)15(8-10-16-11-9-15)13-6-4-12(2)5-7-13/h4-7,16H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
GGSZKEXXUCZYNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


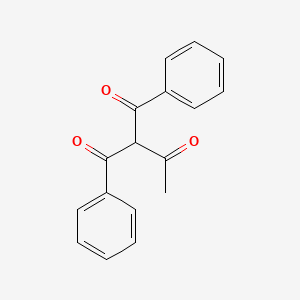
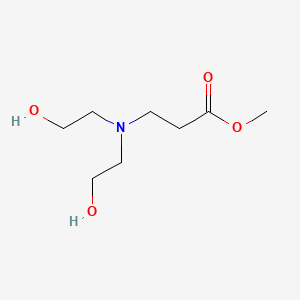
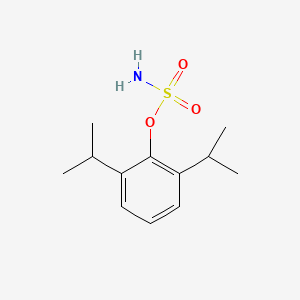
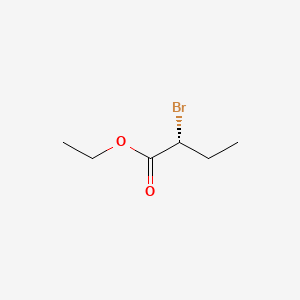
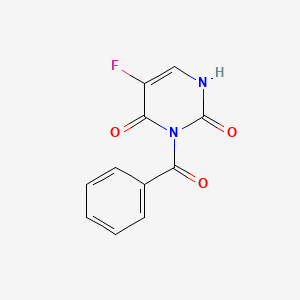
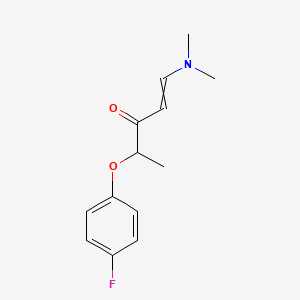
![5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide](/img/structure/B8763966.png)
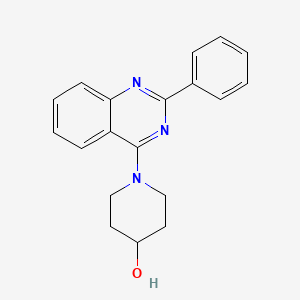
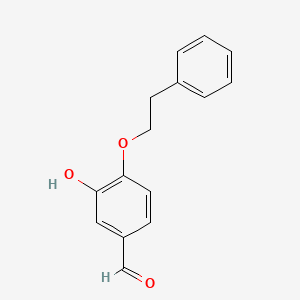
![Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide](/img/structure/B8763985.png)

